molecular formula C6H2BrClN2S B6305733 4-Bromo-7-chloro-2,1,3-benzothiadiazole, 95% CAS No. 1934413-82-7

4-Bromo-7-chloro-2,1,3-benzothiadiazole, 95%

Cat. No. B6305733
CAS RN: 1934413-82-7
M. Wt: 249.52 g/mol
InChI Key: OHWKGWLDQNLZFG-UHFFFAOYSA-N
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Description

4-Bromo-7-chloro-2,1,3-benzothiadiazole is a chemical compound with the empirical formula C6H2BrClN2S . It has a molecular weight of 249.52 . This compound is a derivative of benzothiadiazole, a bicyclic aromatic chemical composed of a benzene ring fused to a 1,2,3-thiadiazole .


Molecular Structure Analysis

The molecule of 4-Bromo-7-chloro-2,1,3-benzothiadiazole is likely to be planar, similar to its parent compound 1,2,3-Benzothiadiazole . The parent compound has N-N and S-N distances of 128 and 171 picometers respectively, indicative of multiple bond character . The SMILES string for this compound is Brc1cccc2nsnc12 .

Scientific Research Applications

Comprehensive Analysis of 4-Bromo-7-chloro-2,1,3-benzothiadiazole Applications

Organic Electronics: 4-Bromo-7-chloro-2,1,3-benzothiadiazole derivatives are commonly used as building blocks in the synthesis of organic electronics. They serve as monomers for creating light-emitting diodes (LEDs) and conducting polymers, which are essential components in the development of organic electronic devices .

Photovoltaic Materials: The compound’s derivatives are also important precursors in the synthesis of dyes used in photovoltaic materials. These materials are crucial for designing effective solar cells and other devices that convert light into electricity .

Fluorophores and Bioimaging: As part of electron donor–acceptor systems, benzothiadiazole motifs like 4-Bromo-7-chloro-2,1,3-benzothiadiazole are used in fluorophores for bioimaging applications. They help in visualizing lipid droplets, mitochondria, and plasma membranes within biological systems .

Photocatalysis: These compounds have been researched for their photocatalytic applications, particularly in heterogeneous systems such as metal–organic frameworks (MOFs), covalent organic frameworks (COFs), and conjugated porous polymers (CPPs). They facilitate reactions that are driven by light .

Organic Synthesis: The bromination of benzothiadiazoles is a key step in synthesizing larger molecules through reactions like the Suzuki-Miyaura cross-coupling. This process is fundamental in creating complex organic compounds for various scientific applications .

Insecticide Synergism: Although not commercialized for this application, benzothiadiazole derivatives have been claimed to synergize with insecticides, potentially enhancing their effectiveness against pests .

properties

IUPAC Name

4-bromo-7-chloro-2,1,3-benzothiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClN2S/c7-3-1-2-4(8)6-5(3)9-11-10-6/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHWKGWLDQNLZFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NSN=C2C(=C1)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-7-chloro-2,1,3-benzothiadiazole

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